molecular formula C13H18ClNO B12939830 4-Benzyl-2-(chloromethyl)-6-methylmorpholine

4-Benzyl-2-(chloromethyl)-6-methylmorpholine

Cat. No.: B12939830
M. Wt: 239.74 g/mol
InChI Key: KFPGCMBHEOONJJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-(chloromethyl)-6-methylmorpholine is a chemical compound characterized by its morpholine ring structure with benzyl, chloromethyl, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(chloromethyl)-6-methylmorpholine typically involves multi-step processes. One common method includes the reaction of benzylamine with epichlorohydrin to form an intermediate, which is then reacted with methylamine under controlled conditions to yield the desired morpholine derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-(chloromethyl)-6-methylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the morpholine ring or the substituents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chloromethyl group.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions result in modified morpholine rings or reduced substituents.

Scientific Research Applications

4-Benzyl-2-(chloromethyl)-6-methylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(chloromethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

  • 4-Benzyl-2-(chloromethyl)morpholine
  • 4-Benzyl-2-(chloromethyl)thiomorpholine
  • 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Comparison: 4-Benzyl-2-(chloromethyl)-6-methylmorpholine is unique due to the presence of the methyl group on the morpholine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-benzyl-2-(chloromethyl)-6-methylmorpholine

InChI

InChI=1S/C13H18ClNO/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI Key

KFPGCMBHEOONJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)CCl)CC2=CC=CC=C2

Origin of Product

United States

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